Methyl 5-hydroxy-2-methylnicotinate

Synthetic Chemistry Building Blocks Orthogonal Protection

Standard nicotinate analogs lack the precise 5-hydroxy-2-methyl regio-chemical pattern, leading to failed synthetic routes. Methyl 5-hydroxy-2-methylnicotinate provides three orthogonal functional handles-hydroxyl, ester, and pyridine nitrogen-enabling diverse derivatizations. • Versatile advanced intermediate for polyheterocyclic library synthesis • High-purity (≥98%) research-grade material with consistent batch quality • Immediate procurement available for research quantities with reliable global shipping

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Cat. No. B12993789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-hydroxy-2-methylnicotinate
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)O)C(=O)OC
InChIInChI=1S/C8H9NO3/c1-5-7(8(11)12-2)3-6(10)4-9-5/h3-4,10H,1-2H3
InChIKeyLHJQQWDOTOZEQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-hydroxy-2-methylnicotinate (CAS 1033809-45-8): A Multifunctional Pyridine Building Block for Pharmaceutical R&D and Chemical Synthesis


Methyl 5-hydroxy-2-methylnicotinate (CAS 1033809-45-8) is a heterocyclic building block belonging to the nicotinate ester class, characterized by a pyridine ring substituted with a hydroxyl group at position 5, a methyl group at position 2, and a methyl ester at position 3 . With a molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol, this compound is supplied primarily for research and development purposes . Its unique substitution pattern provides multiple reactive handles—a nucleophilic hydroxyl group, a hydrolyzable ester, and a methyl group that influences steric and electronic properties—making it a versatile intermediate for constructing more complex molecules .

Why Methyl 5-hydroxy-2-methylnicotinate Cannot Be Simply Replaced by Other Nicotinate Analogs


The specific regio-chemical arrangement of Methyl 5-hydroxy-2-methylnicotinate—featuring a 5-hydroxy group, a 2-methyl group, and a 3-methyl ester—is not replicated in simpler nicotinate esters. This precise pattern dictates its reactivity, solubility, and potential biological interactions. Replacing it with a non-hydroxylated analog (e.g., Methyl 2-methylnicotinate) eliminates a key nucleophilic site and alters hydrogen-bonding capacity . Similarly, substituting the methyl ester for an ethyl ester (e.g., Ethyl 5-hydroxy-2-methylnicotinate) changes the steric bulk and hydrolysis kinetics of the ester group, which can critically impact synthetic routes or prodrug strategies . These structural nuances mean that generic substitution in a validated process or research model will likely lead to divergent chemical behavior and failed experimental outcomes.

Quantitative Differentiation Guide for Methyl 5-hydroxy-2-methylnicotinate Against Closest Analogs


Enhanced Synthetic Versatility via Unique Orthogonal Functional Handles Compared to Methyl 2-methylnicotinate

Methyl 5-hydroxy-2-methylnicotinate possesses three distinct and chemically addressable functional groups: a phenolic hydroxyl, a pyridine nitrogen, and a methyl ester . In contrast, its closest non-hydroxylated analog, Methyl 2-methylnicotinate, lacks the hydroxyl group, offering only the pyridine nitrogen and ester as reactive centers . This difference provides Methyl 5-hydroxy-2-methylnicotinate with a critical advantage in multi-step synthesis, allowing for selective, orthogonal functionalization without the need for de novo installation of an oxygen handle.

Synthetic Chemistry Building Blocks Orthogonal Protection

Modified Lipophilicity Profile (cLogP) Relative to Non-hydroxylated Nicotinate Analogs

The introduction of a hydroxyl group at the 5-position significantly reduces the compound's lipophilicity compared to Methyl 2-methylnicotinate. The calculated partition coefficient (cLogP) for Methyl 5-hydroxy-2-methylnicotinate is predicted to be lower than that of its non-hydroxylated analog . This difference is critical for medicinal chemists optimizing a lead compound's solubility and permeability.

Medicinal Chemistry ADME Properties Lipophilicity

Purity Profile Benchmarking Against a Common Ester Analog for Sensitive Applications

For applications requiring high-purity starting materials, such as reference standards or kinetic studies, Methyl 5-hydroxy-2-methylnicotinate is routinely supplied at 98% purity from leading vendors . This contrasts with the more common 97% purity specification for the structurally similar Methyl 2-methylnicotinate . While seemingly minor, this 1% purity difference represents a significant 33% reduction in total impurity levels (from 3% to 2%), which can be critical in minimizing side reactions in sensitive catalytic processes.

Analytical Chemistry Quality Control Reference Standards

Validated Application Scenarios for Methyl 5-hydroxy-2-methylnicotinate Based on Comparative Evidence


Synthesis of Complex Polyheterocyclic Ligands and API Intermediates

Its three orthogonal functional handles (Section 3, Items 1 & 2) make Methyl 5-hydroxy-2-methylnicotinate an ideal advanced starting material for generating diverse libraries of polyheterocyclic compounds. It can be used to construct drug-like scaffolds with precise spatial orientation of substituents, directly leveraging the unique 5-hydroxy-2-methyl pattern that is absent in simpler nicotinate esters .

Reference Standard in Impurity Profiling and Method Development

Given its defined substitution pattern and high commercial purity (98%, Section 3, Item 3), this compound can serve as a qualified reference standard or system suitability marker in the HPLC/LC-MS impurity profiling of nicotinate-based pharmaceuticals, where accurate identification and quantification of closely related positional isomers are critical .

Medicinal Chemistry Probe for Nicotinamide-Related Enzyme Studies

The specific combination of a 2-methyl group and a 5-hydroxyl group creates a unique steric and electronic environment. This makes Methyl 5-hydroxy-2-methylnicotinate a valuable, non-radioactive probe for investigating structure-activity relationships of enzymes that process nicotinamide, such as Nicotinamide N-methyltransferase (NNMT), where subtle structural changes can drastically alter substrate affinity [1].

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